Dimethyl 2,2'-azobis(2-methylpropionate)

Catalog No.
S578734
CAS No.
2589-57-3
M.F
C10H18N2O4
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2,2'-azobis(2-methylpropionate)

CAS Number

2589-57-3

Product Name

Dimethyl 2,2'-azobis(2-methylpropionate)

IUPAC Name

methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3

InChI Key

ZQMHJBXHRFJKOT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC

Synonyms

AIBME cpd, dimethyl 2,2'-azobis(2-methylpropionate)

Canonical SMILES

CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC

The exact mass of the compound Dimethyl 2,2'-azobis(2-methylpropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl 2,2'-azobis(2-methylpropionate) (CAS 2589-57-3), commercially known as V-601, is a premium oil-soluble azo polymerization initiator designed for high-performance radical polymerization. Characterized by its nitrile-free molecular structure, it serves as a critical precursor for synthesizing highly transparent, low-toxicity polymers . With a 10-hour half-life decomposition temperature of 66°C in toluene, it offers a predictable thermal profile that matches industry-standard initiators while eliminating the severe handling risks associated with cyanide-based decomposition products . Its exceptional solubility profile across a broad spectrum of organic solvents makes it highly processable for advanced manufacturing workflows, particularly in semiconductor, display, and high-solid coating applications.

While Azobisisobutyronitrile (AIBN) is the most common generic substitute for radical initiation, relying on it introduces severe safety, regulatory, and quality control bottlenecks. Upon thermal decomposition, AIBN generates tetramethylsuccinonitrile (TMSN), a highly toxic and tightly regulated byproduct that poses significant exposure risks to manufacturing personnel. Furthermore, the nitrile-containing residues from AIBN are prone to causing unwanted color changes and reducing the optical clarity of the final polymer matrix . For procurement teams sourcing materials for semiconductors, liquid crystal displays (LCDs), or medical-grade plastics, the inability to efficiently purge these toxic, color-inducing byproducts makes generic AIBN an unviable choice compared to a nitrile-free alternative like Dimethyl 2,2'-azobis(2-methylpropionate).

Decomposition Byproduct Toxicity and Safety Profile

The most critical procurement differentiator for Dimethyl 2,2'-azobis(2-methylpropionate) is its vastly superior safety profile post-decomposition. AIBN decomposes to form tetramethylsuccinonitrile (TMSN), which exhibits severe acute oral toxicity. In contrast, this compound decomposes into a non-nitrile byproduct with exponentially lower toxicity . Quantitative safety assays demonstrate that the decomposition product of Dimethyl 2,2'-azobis(2-methylpropionate) has an LD50 of 2369 mg/kg in rats, whereas the AIBN decomposition product (TMSN) has an LD50 of just 25 mg/kg . This nearly 100-fold reduction in toxicity significantly lowers hazardous waste disposal costs and simplifies regulatory compliance.

Evidence DimensionAcute oral toxicity (LD50, Rat) of decomposition products
Target Compound Data2369 mg/kg (Dimethyl tetramethylsuccinate byproduct)
Comparator Or Baseline25 mg/kg (AIBN byproduct, TMSN)
Quantified Difference~94.7x reduction in acute byproduct toxicity
ConditionsStandard acute oral toxicity assay in rat models

Eliminates the generation of highly toxic TMSN, drastically reducing occupational hazards and compliance costs in large-scale polymer manufacturing.

Organic Solvent Solubility for High-Solid Formulations

Formulation flexibility is heavily dependent on the initiator's solubility in industrial solvents. Dimethyl 2,2'-azobis(2-methylpropionate) exhibits exceptional solubility across a wide range of organic solvents, enabling highly concentrated polymerization environments. At room temperature, it achieves greater than 50 wt% solubility in toluene, methanol, ethyl acetate, and n-hexane. In stark contrast, AIBN is limited to 7.0 wt% in toluene, 7.5 wt% in methanol, and is essentially insoluble in n-hexane. This massive disparity allows the target compound to be utilized in high-solid coatings where minimizing solvent volume is critical.

Evidence DimensionRoom temperature solubility (wt%) in Toluene and Methanol
Target Compound Data>50 wt% (Toluene), >50 wt% (Methanol)
Comparator Or Baseline7.0 wt% (Toluene), 7.5 wt% (Methanol) for AIBN
Quantified Difference>7x higher solubility in standard industrial solvents
ConditionsRoom temperature (r.t.) dissolution in pure organic solvents

Enables the formulation of high-solid coatings and concentrated polymerizations, reducing solvent waste and increasing production throughput.

Thermal Decomposition Kinetics for Drop-In Replacement

For a procurement transition to be viable, the alternative initiator must match the thermal kinetics of the baseline material to avoid costly process redesigns. Dimethyl 2,2'-azobis(2-methylpropionate) functions as a near-perfect kinetic drop-in replacement for AIBN . The 10-hour half-life decomposition temperature of the target compound is 66°C in toluene, which is practically identical to AIBN's 65°C. Furthermore, their activation energies are highly comparable (131.2 kJ/mol vs. 132.4 kJ/mol for AIBN) . This ensures that existing heating protocols and reactor residence times require minimal to no adjustment when upgrading to this safer initiator.

Evidence Dimension10-hour half-life decomposition temperature and Activation Energy
Target Compound Data66°C (in toluene); 131.2 kJ/mol
Comparator Or Baseline65°C (in toluene); 132.4 kJ/mol for AIBN
Quantified DifferenceOnly 1°C difference in 10-hour half-life; 1.2 kJ/mol difference in activation energy
ConditionsThermal decomposition measured in toluene solution

Allows manufacturers to upgrade to a safer, nitrile-free initiator without redesigning established thermal profiles or reactor conditions.

Byproduct Volatility and Post-Reaction Purity

In optical and electronic polymer applications, residual initiator fragments can degrade performance and clarity. The decomposition products of Dimethyl 2,2'-azobis(2-methylpropionate) are significantly more volatile than those of AIBN and uniquely form an azeotrope with water . This physicochemical property allows the residues to be easily and thoroughly removed during standard post-reaction drying or washing phases. Because it is a non-nitrile compound, the resulting polymer matrix avoids the yellowing or discoloration typically caused by trapped cyanide-containing fragments from AIBN, yielding highly transparent materials.

Evidence DimensionByproduct volatility and removal efficiency
Target Compound DataHighly volatile, water-azeotropic decomposition products
Comparator Or BaselineLow-volatility, color-inducing nitrile residues (AIBN)
Quantified DifferenceQualitative transition from trapped toxic residues to easily purifiable azeotropic byproducts
ConditionsPost-polymerization purification and drying phases

Dramatically simplifies the purification process and prevents polymer discoloration, which is mandatory for optical-grade and semiconductor materials.

Optical-Grade Polymers for LCDs and Semiconductors

Because Dimethyl 2,2'-azobis(2-methylpropionate) produces highly volatile, nitrile-free decomposition products that are easily removed, it prevents the yellowing and optical degradation associated with standard azo initiators. This makes it the procurement standard for synthesizing highly transparent acrylics and resins used in liquid crystal displays (LCDs) and semiconductor packaging .

High-Solid Industrial Coatings

Leveraging its >50 wt% solubility in common industrial solvents like toluene, ethyl acetate, and methanol, this initiator is ideal for formulating high-solid coatings. Manufacturers can achieve higher monomer concentrations without premature precipitation of the initiator, reducing volatile organic compound (VOC) emissions from excess solvent use.

Medical and Consumer-Contact Plastics

For polymers intended for medical devices or consumer goods, the presence of highly toxic tetramethylsuccinonitrile (TMSN) from AIBN is a severe regulatory liability. Procuring Dimethyl 2,2'-azobis(2-methylpropionate) eliminates this risk, as its decomposition products exhibit an LD50 of 2369 mg/kg (compared to 25 mg/kg for TMSN), streamlining FDA or REACH compliance for the final polymer .

XLogP3

1.6

UNII

G88X6P053W

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H373 (75%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (12.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

2589-57-3

Dates

Last modified: 08-15-2023

Explore Compound Types